molecular formula C5H12ClNO B12834762 4,4-Dimethyloxazolidine hydrochloride

4,4-Dimethyloxazolidine hydrochloride

Cat. No.: B12834762
M. Wt: 137.61 g/mol
InChI Key: VEARFDUNTXCYIB-UHFFFAOYSA-N
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Description

4,4-Dimethyloxazolidine hydrochloride is an organic compound with the molecular formula C5H11NO·HCl. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxazolidine hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazolidine ring. The hydrochloride salt is then obtained by treating the oxazolidine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyloxazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxazolidine ring is opened or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted oxazolidines or open-chain derivatives

Scientific Research Applications

4,4-Dimethyloxazolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxazolidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Oxazolidine: The parent compound with a similar ring structure but without the methyl groups.

    Oxazolidinone: An oxidized form of oxazolidine with a carbonyl group.

    Thiazolidine: A similar five-membered ring compound with sulfur instead of oxygen.

Uniqueness: 4,4-Dimethyloxazolidine hydrochloride is unique due to the presence of two methyl groups at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

4,4-dimethyl-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-5(2)3-7-4-6-5;/h6H,3-4H2,1-2H3;1H

InChI Key

VEARFDUNTXCYIB-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1)C.Cl

Origin of Product

United States

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